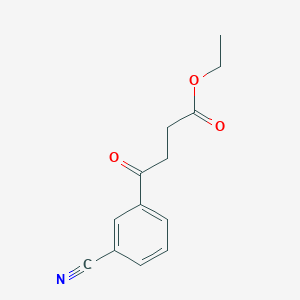

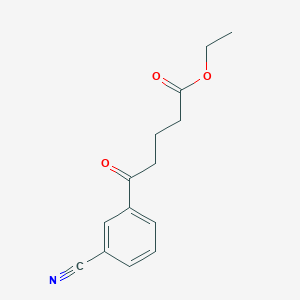

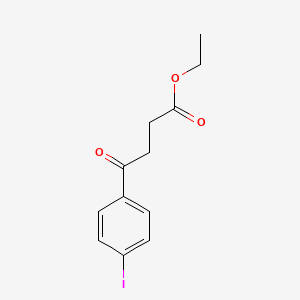

Ethyl 4-(4-iodophenyl)-4-oxobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Complex Molecules

Ethyl 4-(4-iodophenyl)-4-oxobutyrate serves as a key intermediate in the synthesis of complex molecules. For example, it has been utilized in the synthesis of various ethyl esters and oxobutyrate derivatives, showcasing its versatility in creating compounds with potential for further chemical transformations and applications in drug development (Hao Zhi-hui, 2007).

Catalytic Applications

Research has also explored its role in hydrogenation reactions, where ethyl esters of 4-phenyl-substituted 2,4-dioxobutyric acids, including derivatives similar to Ethyl 4-(4-iodophenyl)-4-oxobutyrate, undergo catalytic hydrogenation, leading to the formation of ethyl 4-R-2-hydroxy-4-oxobutyrates. This indicates the compound’s potential in catalytic processes for producing valuable chemical products (V. Slavinska et al., 2006).

Pharmaceutical Intermediates

Its derivatives have been investigated for pharmaceutical applications, particularly as intermediates in the synthesis of optically active compounds. For instance, enzyme-catalyzed asymmetric synthesis techniques have been applied to related ethyl 4-phenyl-4-oxobutyrate compounds to obtain optically active γ-hydroxyl acid esters, which are useful as pharmaceutical intermediates and versatile chiral building blocks (Shiwen Xia et al., 2013).

Antimicrobial Activity

Furthermore, compounds synthesized from Ethyl 4-(4-iodophenyl)-4-oxobutyrate or its analogs have been evaluated for antimicrobial activities, indicating the potential for developing new antimicrobial agents from this chemical scaffold (B. P. Patel, H. S. Patel, P. Shah, 2011).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and the necessary safety precautions. For Ethyl 4-(4-iodophenyl)-4-oxobutyrate, the safety data sheet indicates that it should be handled with care to avoid contact with skin and eyes, and inhalation should be avoided .

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to interact with various cellular targets

Mode of Action

It’s known that the iodine atom in the compound can be involved in halogen bonding, which can influence the interaction with its targets . The presence of the carbonyl group may also allow the compound to participate in hydrogen bonding, further influencing its interaction with targets .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways

Pharmacokinetics

The presence of the ethyl ester group may influence its absorption and distribution . The iodine atom may also affect its metabolic stability

Result of Action

Compounds with similar structures have been reported to have various effects at the molecular and cellular levels

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of this compound

Propriétés

IUPAC Name |

ethyl 4-(4-iodophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPBPONDEDPQNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645716 |

Source

|

| Record name | Ethyl 4-(4-iodophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-iodophenyl)-4-oxobutyrate | |

CAS RN |

898777-39-4 |

Source

|

| Record name | Ethyl 4-(4-iodophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.